(4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione
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Overview
Description
“NPEP” , is a complex organic compound with a fascinating structure. Let’s break it down:
- The 4Z indicates the geometry of the double bond.
- The nitrophenoxy group (NO₂-C₆H₄-O-) is attached to the pyrazolidine ring.
- The phenyl group (C₆H₅-) is also part of the molecule.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
NPEP participates in various chemical reactions:
Oxidation: Undergoes oxidation to form the corresponding ketone.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: The phenyl group can be substituted with other functional groups.
Common Reagents: Sodium borohydride (NaBH₄), hydrogen peroxide (H₂O₂), and Lewis acids.
Major Products: Nitrophenylpyrazolidine derivatives and their analogs.
Scientific Research Applications
NPEP finds applications in:
Medicine: Investigated as a potential anti-inflammatory agent due to its unique structure.
Chemical Biology: Used as a scaffold for designing enzyme inhibitors.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
- NPEP’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors.
- It modulates cellular pathways related to inflammation, oxidative stress, or cell signaling.
Comparison with Similar Compounds
Similar Compounds: Other pyrazolidine derivatives, such as hydantoin and barbituric acid derivatives.
Uniqueness: NPEP’s combination of a nitrophenyl group, methylidene moiety, and pyrazolidine ring sets it apart.
Properties
Molecular Formula |
C24H19N3O6 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(4Z)-4-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H19N3O6/c28-23-21(24(29)26(25-23)18-7-2-1-3-8-18)16-17-6-4-5-9-22(17)33-15-14-32-20-12-10-19(11-13-20)27(30)31/h1-13,16H,14-15H2,(H,25,28)/b21-16- |
InChI Key |
UOEUIVIUCKWHBI-PGMHBOJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCCOC4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCOC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
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